1-{4-[(dimethylsulfamoyl)amino]phenyl}-4-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
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Overview
Description
1-{4-[(dimethylsulfamoyl)amino]phenyl}-4-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a complex organic compound with a unique structure that combines several functional groups, including a sulfonamide, a morpholine ring, and a tetrazolone moiety
Preparation Methods
The synthesis of 1-{4-[(dimethylsulfamoyl)amino]phenyl}-4-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of 4-aminobenzenesulfonamide with dimethyl sulfate to form the dimethylsulfamoyl group.
Introduction of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction involving a suitable precursor, such as 2-chloroethyl morpholine.
Formation of the tetrazolone ring: The tetrazolone ring is formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.
Industrial production methods for this compound would involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-{4-[(dimethylsulfamoyl)amino]phenyl}-4-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
1-{4-[(dimethylsulfamoyl)amino]phenyl}-4-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-{4-[(dimethylsulfamoyl)amino]phenyl}-4-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-{4-[(dimethylsulfamoyl)amino]phenyl}-4-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one can be compared with other similar compounds, such as:
2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one: This compound has a similar structure but lacks the tetrazolone moiety.
4-(4-(1-amino-1-methylethyl)phenyl)-5-chloro-N-(4-(2-morpholin-4-ylethyl)phenyl)pyrimidin-2-amine: This compound contains a morpholine ring and a sulfonamide group but has a different core structure.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields.
Biological Activity
1-{4-[(dimethylsulfamoyl)amino]phenyl}-4-[2-(morpholin-4-yl)-2-oxoethyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring, a morpholine moiety, and a dimethylsulfamoyl group. Its molecular formula is C14H18N6O3S, with a molecular weight of approximately 350.41 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The dimethylsulfamoyl group may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or infections.
- Receptor Modulation : The morpholine moiety is known for its ability to bind to various receptors, which could influence signaling pathways related to cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. It has been tested against various bacterial strains and fungi, showing moderate efficacy.
- Antitumor Potential : In vitro studies have demonstrated that the compound can inhibit the growth of certain cancer cell lines. This effect is likely due to its ability to induce apoptosis and inhibit cell cycle progression.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound revealed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli at concentrations above 50 μg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Case Study 2: Antitumor Effects
In a series of experiments involving HeLa cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment with concentrations ranging from 10 to 50 μM.
Properties
IUPAC Name |
4-[2-[4-[4-(dimethylsulfamoylamino)phenyl]-5-oxotetrazol-1-yl]acetyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O5S/c1-19(2)28(25,26)16-12-3-5-13(6-4-12)22-15(24)21(17-18-22)11-14(23)20-7-9-27-10-8-20/h3-6,16H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCWYNIEEYDPJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.